Cas no 38373-55-6 (2-Benzylamino-5-bromopyrimidine)

2-Benzylamino-5-bromopyrimidine 化学的及び物理的性質
名前と識別子
-
- 2-BENZYLAMINO-5-BROMOPYRIMIDINE
- N-Benzyl-5-bromopyrimidin-2-amine
- AB06312
- DTXSID80408686
- BS-28283
- DB-364607
- CS-0193734
- BENZYL-(5-BROMO-PYRIMIDIN-2-YL)-AMINE
- SR-01000384003
- SEJMYSXXRMYOGT-UHFFFAOYSA-N
- AKOS013188470
- SR-01000384003-1
- SCHEMBL1395088
- 38373-55-6
- MFCD00483264
- E89471
- 2-Benzylamino-5-bromopyrimidine
-
- MDL: MFCD00483264
- インチ: InChI=1S/C11H10BrN3/c12-10-7-14-11(15-8-10)13-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,15)
- InChIKey: SEJMYSXXRMYOGT-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)CN=C2NC=C(C=N2)Br
計算された属性
- 精确分子量: 263.00600
- 同位素质量: 263.00581g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 175
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.8Ų
- XLogP3: 2.7
じっけんとくせい
- 密度みつど: 1.5±0.1 g/cm3
- Boiling Point: 414.3±47.0 °C at 760 mmHg
- フラッシュポイント: 204.4±29.3 °C
- PSA: 41.04000
- LogP: 2.27310
- じょうきあつ: 0.0±1.0 mmHg at 25°C
2-Benzylamino-5-bromopyrimidine Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Benzylamino-5-bromopyrimidine 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
2-Benzylamino-5-bromopyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB274388-1g |
2-Benzylamino-5-bromopyrimidine, 98%; . |
38373-55-6 | 98% | 1g |
€178.00 | 2025-02-16 | |
abcr | AB274388-5g |
2-Benzylamino-5-bromopyrimidine, 98%; . |
38373-55-6 | 98% | 5g |
€450.00 | 2025-02-16 | |
Fluorochem | 218643-1g |
N-Benzyl-5-bromopyrimidin-2-amine |
38373-55-6 | 95% | 1g |
£100.00 | 2022-03-01 | |
Chemenu | CM165285-25g |
N-Benzyl-5-bromopyrimidin-2-amine |
38373-55-6 | 95% | 25g |
$746 | 2021-08-05 | |
Fluorochem | 218643-10g |
N-Benzyl-5-bromopyrimidin-2-amine |
38373-55-6 | 95% | 10g |
£525.00 | 2022-03-01 | |
1PlusChem | 1P00CKG5-1g |
2-Benzylamino-5-bromopyrimidine |
38373-55-6 | 98% | 1g |
$81.00 | 2025-02-26 | |
1PlusChem | 1P00CKG5-10g |
2-Benzylamino-5-bromopyrimidine |
38373-55-6 | 98% | 10g |
$613.00 | 2025-02-26 | |
Fluorochem | 218643-25g |
N-Benzyl-5-bromopyrimidin-2-amine |
38373-55-6 | 95% | 25g |
£1050.00 | 2022-03-01 | |
Chemenu | CM165285-25g |
N-Benzyl-5-bromopyrimidin-2-amine |
38373-55-6 | 95% | 25g |
$700 | 2023-02-17 | |
abcr | AB274388-1 g |
2-Benzylamino-5-bromopyrimidine; 98% |
38373-55-6 | 1g |
€178.00 | 2023-04-26 |
2-Benzylamino-5-bromopyrimidine 関連文献
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
2-Benzylamino-5-bromopyrimidineに関する追加情報
Introduction to 2-Benzylamino-5-bromopyrimidine (CAS No. 38373-55-6)
2-Benzylamino-5-bromopyrimidine, identified by the Chemical Abstracts Service Number (CAS No.) 38373-55-6, is a significant intermediate in modern pharmaceutical and agrochemical research. This compound belongs to the pyrimidine family, a heterocyclic aromatic ring structure that is widely recognized for its biological activity and versatility in medicinal chemistry. The presence of both a benzylamino group and a bromine substituent at the 5-position of the pyrimidine ring imparts unique reactivity, making it a valuable building block for synthesizing more complex molecules.
The utility of 2-Benzylamino-5-bromopyrimidine spans across multiple domains, particularly in the development of novel therapeutic agents. Its structural features allow for facile functionalization through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl and heteroaryl systems, respectively. These transformations are instrumental in generating molecules with enhanced pharmacological properties.
In recent years, there has been a surge in research focused on pyrimidine derivatives due to their demonstrated efficacy in targeting various diseases, including cancer, infectious diseases, and inflammatory disorders. The bromine atom at the 5-position serves as an excellent handle for further chemical manipulation, enabling the introduction of diverse pharmacophores. This flexibility has been exploited in the synthesis of kinase inhibitors, antiviral agents, and antimicrobial compounds.
One of the most compelling applications of 2-Benzylamino-5-bromopyrimidine is in the development of tyrosine kinase inhibitors (TKIs), which play a crucial role in cancer therapy. Pyrimidine-based TKIs have shown remarkable success in clinical settings by selectively inhibiting aberrant signaling pathways that drive tumor growth. For instance, derivatives of this compound have been investigated as inhibitors of vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR), which are critical targets in oncology. The benzylamino group provides a scaffold for optimizing solubility and metabolic stability, while the bromine moiety allows for further derivatization to fine-tune binding affinity.
Moreover, the agrochemical industry has also harnessed the potential of 2-Benzylamino-5-bromopyrimidine in developing novel pesticides and herbicides. Pyrimidine derivatives exhibit potent activity against a range of pests by interfering with essential biological processes such as DNA replication and protein synthesis. Researchers have leveraged its structural framework to design compounds that offer improved efficacy and environmental safety compared to traditional agrochemicals.
The synthesis of 2-Benzylamino-5-bromopyrimidine typically involves multi-step organic reactions starting from commercially available precursors. A common synthetic route includes halogenation of a pyrimidine derivative followed by nucleophilic substitution with benzylamine. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. These advancements are particularly important given the increasing demand for high-purity intermediates in pharmaceutical manufacturing.
Recent studies have highlighted the importance of 2-Benzylamino-5-bromopyrimidine in drug discovery pipelines due to its ability to serve as a versatile scaffold for structure-activity relationship (SAR) studies. By systematically modifying its substituents, researchers can gain insights into how different functional groups influence biological activity. This approach has led to the identification of lead compounds with improved pharmacokinetic profiles and reduced toxicity.
In conclusion, 2-Benzylamino-5-bromopyrimidine (CAS No. 38373-55-6) represents a cornerstone intermediate in modern chemical biology and medicinal chemistry. Its unique structural attributes make it indispensable for designing novel therapeutic agents across various therapeutic areas. As research continues to uncover new applications for this compound, its significance is poised to grow further, driving innovation in drug development and agrochemical science.
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